4'-Epidaunorubicin hydrochloride

Description

Contextualization within Anthracycline Antibiotics Research

The anthracycline antibiotics represent a class of potent chemotherapeutic agents used in the treatment of a wide array of cancers. This family of compounds, which includes the well-known drugs Doxorubicin (B1662922) and Daunorubicin (B1662515), is characterized by a tetracyclic quinone-hydroquinone aglycone linked to an amino sugar. Their primary mechanism of action involves the inhibition of DNA and RNA synthesis in cancer cells.

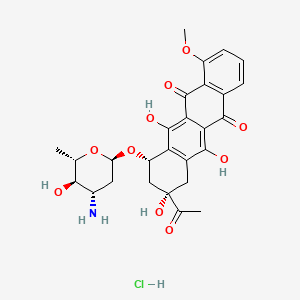

4'-Epidaunorubicin (B1254101) hydrochloride is a stereoisomer of Daunorubicin, differing only in the spatial orientation of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety. This seemingly minor structural alteration has profound implications for its biological activity and, more importantly, its utility in the synthesis of other valuable anthracyclines. Research into anthracycline analogues like 4'-Epidaunorubicin is driven by the quest for compounds with an improved therapeutic index, meaning a better balance between efficacy and toxicity. nih.gov

Historical Perspective of its Research and Development

The development of 4'-Epidaunorubicin hydrochloride is intrinsically linked to the evolution of anthracycline production methods. Initially, the focus was on the semi-synthesis of Epirubicin (B1671505) from Daunorubicin, a process in which this compound is a key intermediate. medchemexpress.com This multi-step chemical conversion was often characterized by low yields.

A significant advancement in the production of 4'-Epidaunorubicin and subsequently Epirubicin came with the advent of genetic engineering. Researchers successfully developed a fermentation method using a genetically modified strain of Streptomyces peucetius. nih.gov This bacterium naturally produces Daunorubicin and Doxorubicin. By introducing heterologous genes from Streptomyces avermitilis or Saccharopolyspora erythraea into a mutant strain of S. peucetius, scientists were able to alter the biosynthesis of the daunosamine sugar, leading to the direct production of 4'-epimeric anthracyclines. nih.govresearchgate.net This biotechnological approach offered a more efficient alternative to the challenging semi-synthetic route. nih.gov Further research has focused on optimizing the production of high-purity 4'-Epidaunorubicin and its salts to enhance the subsequent synthesis of Epirubicin. google.com

Significance of this compound as a Research Compound and Epirubicin Precursor

The primary significance of this compound lies in its role as the direct precursor to Epirubicin. medchemexpress.com Epirubicin is a widely used anticancer drug valued for its broad spectrum of activity against various cancers, including breast cancer, lymphomas, and soft tissue sarcomas. medchemexpress.com The chemical transformation of 4'-Epidaunorubicin to Epirubicin is a critical step in the manufacturing process of this important chemotherapeutic agent.

Beyond its role as a precursor, this compound is also utilized as a research compound and an impurity reference standard in the quality control of Epirubicin production. nih.govaxios-research.com Its availability as a characterized chemical entity is essential for developing and validating analytical methods to ensure the purity and quality of the final Epirubicin drug product. clearsynth.com

In a research context, 4'-Epidaunorubicin has been used in comparative studies to understand the structure-activity relationships of anthracyclines. For instance, studies have explored the differential effects of Epirubicin and Doxorubicin on cardiomyocytes, with 4'-Epidaunorubicin's analogue, 4'-epidoxorubicin (Epirubicin), being used to investigate mechanisms of cardiotoxicity, a known side effect of anthracyclines. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-CFCXLQPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3',4'-Epidaunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-epi-Daunomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerubidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic and Biosynthetic Pathways of 4 Epidaunorubicin Hydrochloride

Chemical Semisynthesis Approaches

The industrial production of epirubicin (B1671505) has traditionally relied on the chemical semisynthesis from daunorubicin (B1662515), a related anthracycline produced via fermentation. rroij.comscispace.com This multi-step process is often described as tedious, involving low yields and high costs, which drives the exploration of more efficient methods. rroij.comscispace.com

The core of the chemical synthesis of epirubicin from daunorubicin lies in the inversion of the stereochemistry at the 4'-position of the daunosamine (B1196630) sugar. In daunorubicin, the 4'-hydroxyl group has an axial configuration. To create epirubicin, this must be converted to an equatorial configuration. nih.gov This transformation is not a direct substitution but requires a sequence of chemical reactions.

The process typically begins with the protection of the reactive amino group on the daunosamine sugar, often by acylation using an agent like trifluoroacetic anhydride (B1165640) to form an N-trifluoroacetyl derivative. google.com This prevents unwanted side reactions. The next crucial step involves the oxidation of the 4'-hydroxyl group to a ketone. This oxidation eliminates the chiral center at the 4'-position. A subsequent stereospecific reduction of this ketone group is then performed to yield the desired equatorial hydroxyl group, characteristic of epirubicin. google.comgoogle.com The choice of reducing agent is critical to ensure the correct stereochemical outcome. google.com

Epimerization, the process of changing the configuration at a single stereogenic center in a molecule, is the fundamental principle behind the conversion of daunorubicin to epirubicin. nih.gov This targeted alteration of a single chiral center without changing the rest of the molecule's structure allows for the creation of new compounds with potentially different biological activities. nih.gov In the case of anthracyclines, the modification of the daunosamine moiety is a key strategy for generating derivatives. acs.orgresearchgate.netresearchgate.net The change from an axial to an equatorial 4'-hydroxyl group differentiates epirubicin from doxorubicin (B1662922) and is responsible for its distinct clinical profile, including reduced cardiotoxicity. nih.govrroij.com This highlights how a subtle stereochemical change can lead to significant diversification in the properties of a complex natural product. nih.gov

The laboratory synthesis of 4'-epidaunorubicin (B1254101) hydrochloride from a precursor like daunorubicin or its relative, 13-dihydrodaunorubicin, involves several key transformations and specific reagents. google.com

Key Transformations and Reagents in Epirubicin Synthesis

| Step | Transformation | Key Reagents | Starting Material Example |

|---|---|---|---|

| 1. Protection | Acylation of the 3'-amino group. | Trifluoroacetic anhydride in an aprotic solvent (e.g., dichloromethane). google.com | Daunorubicin or 13-dihydrodaunorubicin. google.com |

| 2. Oxidation | Oxidation of the 4'-hydroxyl group to a 4'-keto group. | Aprotic solvents and acylating agents to form an intermediate sulfoxy salt, followed by treatment with a strong base. google.com | N-Trifluoroacetyl-daunorubicin derivative. google.com |

| 3. Reduction | Stereospecific reduction of the 4'-keto group to an equatorial 4'-hydroxyl group. | Derivatives of alkali metal borohydrides (e.g., sodium borohydride). google.comgoogle.com The choice of substituents on the borohydride (B1222165) can influence stereoselectivity and prevent reduction of the 13-keto group in the aglycone. google.com | 4'-keto-N-Trifluoroacetyl-daunorubicin. google.com |

| 4. Deprotection | Hydrolysis of the N-trifluoroacetyl group to restore the primary amine. | Treatment with an aqueous base (pH 10-13). google.com | N-Trifluoroacetyl-4'-epi-daunorubicin. google.com |

| 5. Halogenation & Hydrolysis (for Epirubicin) | Conversion of the 14-methyl group to a 14-hydroxymethyl group (if starting from a daunorubicin-type molecule). | Bromination of the 14-position followed by hydrolysis. google.com Reagents include complex halogenides and salts of carboxylic acids (e.g., sodium formate). google.comgoogle.com | 4'-epi-daunorubicin (B138715). google.com |

The final product is then typically converted to its hydrochloride salt to improve stability and solubility. google.com

Microbial Biosynthesis and Metabolic Engineering

As an alternative to the challenging chemical semisynthesis, researchers have developed methods for the direct fermentative production of 4'-epidaunorubicin using engineered microorganisms. nih.govresearchgate.net This approach, often termed combinatorial biosynthesis, manipulates the natural pathways of antibiotic-producing bacteria, primarily from the genus Streptomyces. nih.govrsc.org

In nature, Streptomyces peucetius produces daunorubicin and doxorubicin, both of which contain the aminosugar L-daunosamine. researchgate.netmdpi.com The biosynthesis of the activated sugar donor, thymidine (B127349) diphosphate (B83284) (TDP)-L-daunosamine, is a multi-step enzymatic process that starts from D-glucose-1-phosphate. researchgate.netmdpi.comnih.gov This pathway is encoded by a cluster of genes, often referred to as the dnm genes. mdpi.comnih.gov

Key Genes in the TDP-L-Daunosamine Pathway

| Gene | Encoded Enzyme (Function) | Step in Pathway |

|---|---|---|

| dnmL, dnmM | Transferase, Dehydratase | Catalyze the initial reactions to form the intermediate TDP-4-keto-6-deoxy-D-glucose. mdpi.com |

| dnmU | Epimerase | Converts the intermediate to its L-configuration. mdpi.com |

| dnmJ | Aminotransferase | Adds an amino group at the C-3 position. |

| dnmV | Ketoreductase | Performs the final stereospecific reduction of the C-4 keto group to produce TDP-L-daunosamine. nih.govmdpi.com |

| dnmT | Biosynthesis/Attachment | Believed to be involved in the biosynthesis or attachment of the daunosamine to the aglycone. asm.org |

The final step, catalyzed by the DnmV ketoreductase, is crucial as it sets the stereochemistry at the 4'-position, resulting in the L-daunosamine found in daunorubicin. acs.orgnih.gov

Glycoengineering and genetic manipulation offer a powerful strategy to produce 4'-epidaunorubicin directly through fermentation, bypassing chemical synthesis. rroij.comnih.gov The core principle is to alter the daunosamine biosynthetic pathway to produce the 4'-epimer of the sugar.

This is achieved by inactivating the native ketoreductase gene, dnmV, in S. peucetius and introducing a heterologous ketoreductase gene that has the opposite stereospecificity. nih.govresearchgate.net For example, the avrE gene from the avermectin-producer Streptomyces avermitilis or the evaE gene from Amycolatopsis orientalis can be used. acs.orgrroij.comnih.gov These enzymes catalyze the reduction of the same 4'-keto intermediate but produce TDP-4-epi-L-daunosamine (also known as TDP-L-acosamine), the sugar required for epirubicin. acs.orgresearchgate.net The cell's native glycosyltransferases then attach this modified sugar to the aglycone, forming 4'-epidaunorubicin. rroij.comnih.gov

To improve the efficiency of this process, further metabolic engineering strategies are employed:

Host Strain Improvement: Using industrial overproducing strains of S. peucetius as the host for genetic modification can significantly increase the final product yield. rroij.comscispace.com

Enhancing Metabolic Flux: Overexpression of key genes in the biosynthetic pathway can help overcome rate-limiting steps. For instance, co-expressing the glycosyltransferase genes (dnrS/dnrQ) can enhance the attachment of the sugar to the aglycone, channeling more precursors towards the final product. rroij.comnih.gov

These combinatorial biosynthesis techniques not only provide a more sustainable route to existing drugs like epirubicin but also open the door to creating novel anthracycline derivatives with potentially improved therapeutic properties. nih.govrsc.orgnih.gov

Overexpression of Heterologous Genes (e.g., aveBIV) in Host Strains (e.g., Streptomyces coeruleorubidus)

The biosynthetic production of 4'-Epidaunorubicin, a key precursor to the anticancer drug epirubicin, has been successfully achieved through the strategic application of genetic engineering, specifically by introducing and overexpressing heterologous genes in microbial host strains. nih.govnih.gov This approach circumvents the low yields and complexities associated with traditional chemical synthesis by modifying the metabolic pathways of antibiotic-producing bacteria. nih.gov

A primary strategy involves the use of a Streptomyces coeruleorubidus strain that has been genetically altered. nih.gov In its natural state, this bacterium produces daunorubicin. The key to producing 4'-Epidaunorubicin lies in modifying the biosynthesis of the sugar moiety attached to the aglycone. This was accomplished by creating a mutant of S. coeruleorubidus (strain SIPI-A0707) in which the dnmV gene is blocked. nih.govresearchgate.net The dnmV gene is responsible for the biosynthesis of daunosamine, the deoxysugar component of daunorubicin. nih.govrroij.com

Into this dnmV mutant, a heterologous gene, aveBIV (also formerly known as avrE), from Streptomyces avermitilis, is introduced. nih.govrroij.com The aveBIV gene encodes a ketoreductase that performs a C-4 ketone reduction with an opposite stereoselectivity to that of the native DnmV enzyme. rroij.com This targeted genetic replacement leads to the synthesis of the epimeric sugar, which, when attached to the daunorubicin aglycone, forms 4'-Epidaunorubicin. nih.gov

Initial research demonstrated the feasibility of this method, but the yield of 4'-Epidaunorubicin was low. nih.govresearchgate.net Subsequent studies focused on enhancing production by increasing the copy number of the integrated aveBIV gene. Research showed a direct correlation between the gene copy number and the product titer. For instance, the recombinant strain DYG1006, which was engineered to have a threefold increase in the aveBIV gene copy number, exhibited an approximate threefold improvement in the 4'-Epidaunorubicin titer. nih.govresearchgate.net This enhancement in production demonstrates that the expression level of the heterologous ketoreductase is a critical rate-limiting step in the biosynthesis of 4'-Epidaunorubicin. nih.govscispace.com

Similar strategies have been explored in other host strains, such as Streptomyces peucetius, another daunorubicin and doxorubicin producer. nih.govrroij.com In these cases, introducing heterologous genes like avrE from S. avermitilis or eryBIV from Saccharopolyspora erythraea into a dnmV-blocked mutant also resulted in the formation of 4'-epimeric anthracyclines. nih.gov Another ketoreductase, EvaE from Amycolatopsis orientalis, has also been identified as significantly increasing epirubicin production when expressed in a modified S. peucetius strain. rroij.com

| Host Strain | Native Gene Blocked | Heterologous Gene Introduced | Genetic Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Streptomyces coeruleorubidus SIPI-A0707 | dnmV | aveBIV (from S. avermitilis) | Integration of aveBIV into the genome. | Formation of 4'-Epidaunorubicin, but at low yields. | nih.govresearchgate.net |

| Streptomyces coeruleorubidus DYG1006 | dnmV | aveBIV (from S. avermitilis) | Increased gene copy number of aveBIV (threefold). | Approximately threefold increase in 4'-Epidaunorubicin titer compared to single-copy strain. | nih.govresearchgate.net |

| Streptomyces peucetius | dnmV | avrE (from S. avermitilis) or eryBIV (from S. erythraea) | Replacement of chromosomal dnmV with avrE. | Formation of 4'-epimeric anthracyclines. | nih.gov |

| Streptomyces peucetius (doxorubicin-overproducing mutant) | Not specified | EvaE (from A. orientalis) | Expression of EvaE. | Significant increase in epirubicin production. | rroij.com |

Optimization of Fermentation Processes for Industrial Scale Research Production

The transition from laboratory-scale biosynthesis to efficient industrial-scale research production of 4'-Epidaunorubicin necessitates rigorous optimization of the fermentation process. nih.gov The primary goals of this optimization are to maximize product yield, ensure process consistency and robustness, and establish scalable parameters that maintain high productivity in larger bioreactors. nih.govbiopharminternational.com

A comprehensive approach to optimization involves the characterization and control of numerous physical and chemical parameters that influence microbial growth and metabolic output. nih.govresearchgate.net For antibiotic production in Streptomyces species, key factors include the composition of the culture medium, pH, temperature, dissolved oxygen levels, and agitation speed. scispace.comfrontiersin.org

The fermentation process is typically conducted in stages, beginning with a seed culture to generate sufficient biomass, followed by inoculation into a larger production fermenter. scispace.com The composition of the media at each stage is critical. A typical seed medium might contain sources of carbon (e.g., corn starch, glucose), nitrogen (e.g., soybean flour, yeast powder), and essential minerals. scispace.com The production medium is often more complex, designed to support high-density cell growth and sustained secondary metabolite production over several days. scispace.com For instance, a fermentation medium for a related process used maltodextrin (B1146171) as a primary carbon source, along with yeast powder and various salts. scispace.com

The optimization strategy extends beyond just manipulating environmental conditions. It also involves selecting for and engineering strains with inherent overproduction capabilities. rroij.com A combination of classical mutagenesis (e.g., resistance screening) and targeted metabolic engineering can create robust host strains that are better suited for the rigors of industrial fermentation. rroij.com The ultimate aim is to develop a well-defined design space where the fermentation can operate reliably, meeting the quality and yield requirements for industrial application. biopharminternational.com This provides a means to produce 4'-Epidaunorubicin and its derivatives efficiently through direct fermentation, offering a more sustainable and potentially cost-effective alternative to semi-synthetic methods. nih.gov

| Parameter | Description | Example Condition/Finding | Significance | Reference |

|---|---|---|---|---|

| Host Strain | Selection of a high-yield production strain. | Engineered S. peucetius EPI-4. | The genetic background of the host is fundamental to production capacity. | scispace.com |

| Seed Medium | Nutrient broth for initial biomass propagation. | Corn starch, glucose, soybean flour, yeast powder, salts; pH 7.2, 28°C. | Ensures a healthy and dense inoculum for the production phase. | scispace.com |

| Production Medium | Nutrient-rich medium designed for secondary metabolite synthesis. | Maltodextrin (120 g/L), yeast powder (30 g/L), salts; pH 6.2. | Sustains high cell density and directs metabolic flux towards the desired product. | scispace.com |

| pH | Control of acidity/alkalinity of the culture medium. | Maintaining a stable pH throughout the fermentation. | Contributes significantly to final product yield; prevents metabolic stress. | scispace.com |

| Temperature | Incubation temperature for the culture. | 28°C. | Optimizes enzyme activity and microbial growth rate. | scispace.com |

| Packed Mycelial Volume (PMV) | A measure of cell biomass in the fermenter. | Epirubicin yield was enhanced with an increase in PMV. | Higher cell density directly correlates with higher product output. | scispace.com |

| Fermentation Duration | Total time of the production run. | Maximum production reached at 168 hours. | Identifies the peak of productivity before product degradation or nutrient limitation occurs. | scispace.com |

Molecular Mechanisms of Action of 4 Epidaunorubicin Hydrochloride

DNA Intercalation Studies

4'-Epidaunorubicin (B1254101) hydrochloride, like other anthracyclines, possesses a planar aromatic ring structure that facilitates its insertion between the base pairs of the DNA strand. wikipedia.orgdrugbank.com This process, known as DNA intercalation, physically alters the topology of the DNA helix, leading to a cascade of disruptive effects on DNA metabolism. researchgate.netmdpi.com

The binding of 4'-Epidaunorubicin hydrochloride to DNA has been extensively characterized using a variety of biophysical techniques. Spectroscopic methods, including UV-Visible and fluorescence spectroscopy, reveal the formation of a stable drug-DNA complex. researchgate.netresearchgate.net This interaction is often marked by a red shift and a hypochromic effect in the absorption spectrum, which is a classic indicator of an intercalative binding mode. researchgate.net

Electrochemical studies and viscometry further corroborate the intercalation model, showing that the binding of the drug increases the length and viscosity of the DNA molecule. researchgate.net The strength of this interaction has been quantified through the determination of its binding constant (K), which reflects the affinity of the drug for DNA.

| Study Type | Method | Reported Binding Constant (K) | Reference |

| Spectroscopic & Electrochemical | Multiple | 3.8 x 105 M-1 | researchgate.net |

| Spectroscopic | Multiple | 1.27 x 106 M-1 | researchgate.net |

| Isothermal Titration Calorimetry | Calorimetry | Not explicitly quantified, but strong binding confirmed | nih.gov |

Table 1: Reported binding constants for the interaction of this compound with DNA from various biophysical studies.

A defining structural feature of this compound is the stereochemistry of the hydroxyl group at the 4' position of its daunosamine (B1196630) sugar moiety. This group is in an equatorial orientation, differing from its epimer, doxorubicin (B1662922) (and its parent compound daunorubicin), where it is in an axial position. This seemingly minor structural alteration has significant consequences for DNA binding.

| Compound | 4'-OH Stereochemistry | Key DNA Interaction Feature | Relative Binding Affinity | Reference |

| 4'-Epidaunorubicin | Equatorial | Forms a direct hydrogen bond with adenine (B156593) N3 in the minor groove. | Strong, but slightly reduced compared to Daunorubicin (B1662515). | nih.gov |

| Daunorubicin | Axial | Lacks the direct 4'-OH to adenine N3 hydrogen bond. | High | wikipedia.org |

Table 2: Comparison of DNA binding characteristics influenced by the 4'-hydroxyl group stereochemistry.

The physical intercalation of this compound into the DNA helix is not a benign event. It disrupts the DNA structure, creating a lesion that can interfere with the machinery of replication and transcription. wikipedia.orgdrugbank.com This disruption is a direct precursor to more severe DNA damage.

Topoisomerase II Inhibition

Beyond its direct interaction with DNA, this compound targets topoisomerase II, an essential nuclear enzyme that manages DNA topology by creating and resealing transient double-strand breaks. cuni.cz By inhibiting this enzyme, the compound introduces a secondary and potent mechanism of cytotoxicity. drugbank.comnih.gov

Topoisomerase II functions through a complex catalytic cycle involving DNA binding, cleavage of both DNA strands, passage of another DNA segment through the break, and subsequent re-ligation of the broken strands. nih.govyoutube.com this compound acts as a "topoisomerase II poison" rather than a simple catalytic inhibitor. nih.govwikipedia.org

This means it does not prevent the enzyme from binding to or cleaving the DNA. Instead, it intervenes in the cycle after the DNA cleavage step, preventing the enzyme from re-ligating the broken strands. nih.govnih.gov It effectively traps the enzyme in an intermediate stage of its reaction cycle, leading to an accumulation of enzyme-linked DNA breaks. drugbank.com

Oxidative Stress Induction

A significant component of the cytotoxic effect of this compound is its capacity to induce oxidative stress. This is achieved through the production of highly reactive molecules that can damage essential cellular components.

Generation of Reactive Oxygen Species (ROS)

This compound's chemical structure is central to its ability to generate reactive oxygen species (ROS). patsnap.comwikipedia.org The anthracycline molecule undergoes redox cycling facilitated by cellular enzymes. patsnap.com This process involves the quinone portion of the molecule and leads to the formation of cytotoxic free radicals, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). patsnap.comresearchgate.net These ROS are highly reactive and inflict oxidative damage on a wide array of cellular macromolecules, such as lipids, proteins, and nucleic acids. patsnap.com This widespread damage compromises the structural and functional integrity of the cancer cell, contributing significantly to its death. patsnap.comwikipedia.org Studies have demonstrated that epirubicin (B1671505) treatment leads to a notable increase in ROS production in various cancer cell lines, including breast cancer and microglia cells. nih.gov The generation of these free radicals is a key mechanism, alongside DNA intercalation and topoisomerase II inhibition, that underpins the compound's anti-tumor activity. wikipedia.orgyoutube.comdrugbank.com

Mechanisms of Mitochondrial Dysfunction Associated with ROS Production

The oxidative stress initiated by this compound is intrinsically linked to mitochondrial dysfunction, creating a deleterious feedback loop. patsnap.comdovepress.com Mitochondria are both a source and a target of ROS. northwestern.edu The ROS generated by the drug can directly damage mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm). nih.gov This damage can trigger the opening of the mitochondrial permeability transition (PT) pore and activate Bax/Bak channels. nih.gov

The opening of these channels disrupts the integrity of the mitochondrial membranes, causing the swelling of mitochondria and the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov One of the key factors released is cytochrome c, which, once in the cytosol, binds with Apoptotic protease activating factor-1 (Apaf-1). nih.gov This binding initiates a cascade of events leading to the activation of caspase-9 and subsequently the effector caspase-3, culminating in the execution of apoptosis. nih.gov

Furthermore, research on the closely related anthracycline doxorubicin shows a reciprocal amplification of damage: drug-induced ROS can trigger the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum, and this increase in intracellular Ca²⁺ can, in turn, stimulate further ROS production. nih.govresearchgate.net This "ROS-induced ROS release" phenomenon establishes a vicious cycle that exacerbates mitochondrial damage and cellular injury. nih.gov This dysfunction is a critical factor, particularly in the cardiotoxicity associated with anthracyclines. patsnap.comdovepress.com

Cell Cycle Perturbations

This compound exerts profound effects on the cell cycle, preventing cancer cells from completing the division process. This is achieved by activating cellular checkpoints and dysregulating the molecular pathways that govern cell cycle progression.

Induction of Cell Cycle Arrest at Specific Checkpoints (e.g., G2/M phase)

A primary outcome of cellular exposure to this compound is the halting of the cell cycle. patsnap.com The compound has been shown to induce cell cycle arrest at various checkpoints, with the specific phase of arrest often depending on the cell type and its genetic background, particularly the status of the p53 tumor suppressor gene. nih.gov

In breast cancer cell lines, for instance, epirubicin has been observed to cause arrest at both the G0/G1 and G2/M phases. nih.gove-century.us Studies on MCF-7 breast cancer cells, which express wild-type p53, demonstrated a distinct cell cycle arrest in the G0/G1 phase. nih.gove-century.us Conversely, in SK-BR-3 cells that have a mutated p53, the arrest was observed in the late S and G2 phases. nih.gov In other cell types, such as hepatocellular carcinoma and microglia cells, this compound predominantly induces arrest at the G2/M checkpoint. nih.govnih.gov This ability to halt cell division at critical checkpoints prevents the proliferation of malignant cells. patsnap.com

| Cell Line | Cancer Type | Observed Cell Cycle Arrest Phase | Source |

|---|---|---|---|

| MCF-7 | Breast Cancer | G0/G1 Phase | nih.gove-century.us |

| T47D | Breast Cancer | G0/G1 Phase | e-century.us |

| SK-BR-3 | Breast Cancer | Late S and G2 Phase | nih.gov |

| 4T1 | Breast Cancer | G1 and G2 Phase | nih.gov |

| SIM-A9 | Microglia | G2 Phase | nih.gov |

| HepG2 / SMMC-7721 | Hepatocellular Carcinoma | G2/M Phase | nih.gov |

Molecular Pathways Mediating Cell Cycle Dysregulation

The arrest of the cell cycle is orchestrated by complex molecular signaling pathways that are dysregulated by this compound. The specific pathway activated often corresponds to the checkpoint at which the cell cycle is halted.

For G1 arrest, a critical pathway involves the tumor suppressor protein p53 and its downstream effector, p21cip1. nih.gove-century.us In response to cellular stress such as DNA damage, p53 is activated and induces the transcription of the p21 gene. nih.gov The p21 protein is a cyclin-dependent kinase inhibitor (CKI) that binds to and inhibits the activity of cyclin-CDK complexes, particularly those required for the G1/S transition, thereby preventing the cell from entering the DNA synthesis (S) phase. e-century.usyoutube.com Studies have shown that epirubicin treatment significantly increases the expression of p21 at both the mRNA and protein levels in a p53-dependent manner, and that silencing p21 can reverse the drug-induced G1 arrest. nih.gove-century.us An increase in p53 and another CKI, p16, has also been noted. nih.gov

For G2/M arrest, the mechanism often involves the dysregulation of the p34cdc2/cyclin B1 complex, which is the master regulator of entry into mitosis. nih.gov Research on the related compound doxorubicin shows that drug-induced DNA damage can lead to the inhibition of p34cdc2 kinase activity, preventing the cell from progressing into mitosis. nih.gov This can be accompanied by an accumulation of cyclin B1. nih.gov Other studies suggest that G2/M arrest correlates with the down-regulation of cyclin B1. nih.gov Furthermore, a long-term response to DNA damage can involve the p53- and p21-dependent activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets mitotic cyclins for degradation, thus enforcing the G2 arrest. researchgate.net

| Molecule | Function | Effect of this compound | Source |

|---|---|---|---|

| p53 | Tumor suppressor, transcription factor | Activates/increases in response to drug-induced damage | nih.govnih.gov |

| p21cip1 | Cyclin-dependent kinase inhibitor (CKI) | Expression is upregulated, leading to G1 arrest | nih.gove-century.us |

| p16 | Cyclin-dependent kinase inhibitor (CKI) | Increased expression | nih.gov |

| Cyclin B1 | Regulatory subunit of the mitosis-promoting factor | Expression and/or activity is dysregulated, leading to G2/M arrest | nih.govnih.gov |

| p34cdc2 (CDK1) | Catalytic subunit of the mitosis-promoting factor | Kinase activity is inhibited, preventing mitotic entry | nih.gov |

| Anaphase-Promoting Complex/Cyclosome (APC/C) | E3 ubiquitin ligase controlling mitosis | Activated in a p53/p21-dependent manner to enforce G2 arrest | researchgate.net |

Cellular Pharmacodynamics and Uptake Mechanisms

Cellular Accumulation and Intracellular Distribution

The ability of 4'-Epidaunorubicin (B1254101) hydrochloride to exert its cytotoxic effects is contingent upon its accumulation within the target cell and its subsequent distribution to key subcellular sites.

Studies comparing 4'-Epidaunorubicin (also known as Epirubicin) with its parent compound, doxorubicin (B1662922), have revealed significant differences in their cellular uptake and efflux rates. In HeLa cells, 4'-Epidaunorubicin demonstrated faster cellular uptake and efflux rates compared to doxorubicin during a one-hour exposure period. nih.gov This more rapid kinetic profile may contribute to its distinct cytotoxic properties. nih.gov However, over a longer 24-hour exposure, the two drugs exhibited similar cytotoxicity. nih.gov

Further investigations in primary cultures of rat hepatocytes have indicated that the uptake of epirubicin (B1671505) is a saturable process at lower concentrations (between 1 x 10⁻⁷ M and 1 x 10⁻⁶ M), suggesting the involvement of carrier-mediated transport. nih.gov At higher concentrations (greater than 1 x 10⁻⁶ M), the uptake increases in a linear fashion, indicative of passive diffusion. nih.gov The uptake at a clinically relevant concentration was significantly diminished at 4°C and was inhibited by approximately 25% following pretreatment with metabolic inhibitors, further supporting the role of active transport processes. nih.gov

Interactive Data Table: Comparative Cellular Kinetics of Anthracyclines

| Drug | Cell Line | Exposure Time | Observation | Reference |

| 4'-Epidaunorubicin | HeLa | 1 hour | Faster uptake and efflux rates than Doxorubicin | nih.gov |

| Doxorubicin | HeLa | 1 hour | Slower uptake and efflux rates than 4'-Epidaunorubicin | nih.gov |

| 4'-Epidaunorubicin | Rat Hepatocytes | - | Saturable uptake at low concentrations, linear at high concentrations | nih.gov |

Once inside the cell, the distribution of anthracyclines is not uniform. Studies on the related compound daunorubicin (B1662515) have provided insights into the potential subcellular localization of 4'-Epidaunorubicin. In sensitive cancer cell lines, daunorubicin exhibits intense and diffuse fluorescence in both the nucleus and cytoplasm. nih.gov However, in multidrug-resistant cells, a different distribution pattern emerges, with the drug sequestered in the mitochondrial compartment. nih.gov This sequestration in mitochondria is considered a mechanism of drug resistance as it prevents the drug from reaching its primary target, the nuclear DNA. The localization within specific organelles is a critical determinant of the drug's ultimate therapeutic effect. nih.gov

Transporter-Mediated Cellular Entry and Efflux

The net intracellular concentration of 4'-Epidaunorubicin hydrochloride is a dynamic equilibrium between influx and efflux, processes that are heavily influenced by various membrane transporter proteins.

The uptake of anthracyclines is not solely dependent on passive diffusion but is also facilitated by solute carrier (SLC) transporters. The organic anion-transporting polypeptide 1A2 (OATP1A2), encoded by the SLCO1A2 gene, has been identified as a transporter capable of mediating the uptake of doxorubicin. nih.govnih.gov Given the structural similarity, it is plausible that OATP1A2 also plays a role in the transport of 4'-Epidaunorubicin. OATP1A2 is expressed on the apical membranes of various tissues, including intestinal enterocytes and kidney distal nephrons, which can influence the drug's absorption and excretion. nih.govnih.gov

Another key influx transporter is the solute carrier family 22 member 16 (SLC22A16). This organic cation transporter has been shown to be an importer of doxorubicin. researchgate.netnih.govuniprot.org The expression of SLC22A16 in cancer cells is associated with increased sensitivity to doxorubicin. researchgate.netnih.gov Studies have indicated that doxorubicin uptake via SLC22A16 is a significant factor in its cytotoxicity. mcw.edu Given the close structural relationship between doxorubicin and 4'-Epidaunorubicin, it is highly probable that SLC22A16 is also involved in the cellular uptake of 4'-Epidaunorubicin. Indeed, research in rat hepatocytes has shown that organic cation transporter inhibitors can significantly reduce the uptake of epirubicin. nih.gov

Interactive Data Table: Solute Carrier Transporters and Anthracycline Transport

| Transporter | Gene | Substrate(s) | Function | Reference |

| OATP1A2 | SLCO1A2 | Doxorubicin | Influx | nih.govnih.gov |

| SLC22A16 | SLC22A16 | Doxorubicin | Influx | researchgate.netnih.govuniprot.org |

A major mechanism of resistance to anthracyclines is the active efflux of the drug from the cancer cell, a process mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govfrontiersin.org

Several members of the ABC transporter superfamily have been implicated in the efflux of anthracyclines. P-glycoprotein (P-gp, also known as ABCB1) is a well-characterized efflux pump for doxorubicin and is a major contributor to multidrug resistance. researchgate.netnih.gov Other ABC transporters, such as those from the ABCC family (e.g., MRP1) and ABCG2 (also known as BCRP), also play a role in the efflux of these drugs. nih.govnih.gov The overexpression of these efflux transporters is a common feature of multidrug-resistant cancer cells. nih.govnih.govfrontiersin.org Given that doxorubicin-resistant cells often exhibit cross-resistance to 4'-Epidaunorubicin, it is evident that these ABC transporters are also key players in the efflux of 4'-Epidaunorubicin. nih.govcapes.gov.br In Mycobacterium smegmatis, the expression of the DrrA and DrrB proteins, which form a functional ABC transporter, confers resistance to doxorubicin, and this resistance can be reversed by inhibitors of ABC transporters. nih.gov

Endocytic Pathways and Their Contribution to Cellular Internalization

In addition to transporter-mediated uptake and passive diffusion, endocytosis represents another pathway for the cellular internalization of molecules. nih.gov This process involves the engulfment of extracellular material by the cell membrane to form a vesicle. While direct studies on the endocytosis of this compound are limited, research on doxorubicin-loaded nanoparticles suggests that endocytic pathways, such as clathrin-mediated endocytosis, are involved in their uptake. nih.govplos.orgresearchgate.net The clinical use of an epirubicin-modified polyvalent aptamer system has been shown to enhance cellular uptake and cytotoxicity in target cells, a process that likely involves receptor-mediated endocytosis. nih.gov The pH-dependent release of epirubicin from such delivery systems further highlights the importance of the acidic environment of endosomes and lysosomes in drug delivery. nih.gov

Influence of Microenvironmental Factors on Cellular Uptake

The tumor microenvironment possesses unique characteristics, such as altered pH gradients and temperature variations, which can significantly influence drug uptake and efficacy.

The extracellular pH of solid tumors is often acidic compared to normal tissues, while the intracellular pH can be neutral or slightly alkaline. This pH gradient across the cell membrane can impact the uptake of weakly basic drugs like epirubicin. Research on Chinese hamster ovary (CHO) cells demonstrated that doxorubicin and epirubicin were less effective at a lower extracellular pH. nih.gov This phenomenon is partly explained by the pH-partition theory, which posits that weakly basic drugs are more lipid-soluble and membrane-permeable in their un-ionized state at a higher (more alkaline) extracellular pH. nih.gov

Table 1: Effect of Extracellular pH on Anthracycline Cytotoxicity

| Compound | Cell Line | Condition | Observation | Source |

|---|---|---|---|---|

| Epirubicin | CHO Cells | Lower extracellular pH (6.7 and 6.4) | Reduced cytotoxicity compared to pH 7.4. | nih.gov |

| Doxorubicin | CHO Cells | Lower extracellular pH (6.7 and 6.4) | Reduced cytotoxicity compared to pH 7.4. | nih.gov |

| Doxorubicin | HCT116 Cells | Alkaline extracellular pH | Facilitated drug influx. | nih.gov |

| Doxorubicin | HCT116 Cells | Alkaline intracellular pH | Enhanced drug efficacy and uptake at steady-state. | nih.gov |

Temperature is a critical factor affecting the rate of cellular processes, including drug transport across the plasma membrane. Studies have shown that temperature significantly modulates the cellular uptake of epirubicin. In primary cultures of rat hepatocytes, the uptake of epirubicin was significantly reduced at 4°C. nih.gov Similarly, experiments on human keratinocytes demonstrated a marked decrease in epirubicin uptake when the temperature was lowered from 37°C to 22°C and 18°C. researchgate.net This cooling-mediated inhibition of drug uptake was associated with protection from the drug's cytotoxic effects. researchgate.net

Conversely, hyperthermia (the use of elevated temperatures) is often explored as an adjuvant to chemotherapy. While moderate hyperthermia (41°C) did not increase the cytotoxicity of epirubicin at low pH in CHO cells, the general principle is that increased temperature can enhance membrane fluidity and drug transport. nih.gov However, the clinical effect of hyperthermia is complex, as it can also influence blood flow and other cellular responses. nih.gov A study on nonmuscle invasive bladder cancer found no significant association between thermal dose and clinical outcome for epirubicin combined with radiofrequency-induced hyperthermia, suggesting a potential threshold effect. nih.gov

Table 2: Influence of Temperature on Epirubicin Cellular Uptake and Activity

| Cell Line / Model | Temperature Condition | Effect on Epirubicin | Source |

|---|---|---|---|

| Human Keratinocytes (NHEK, HaCaT) | Cooling (22°C and 18°C) | Reduced cellular drug uptake. | researchgate.net |

| Rat Hepatocytes | Cooling (4°C) | Significantly reduced uptake. | nih.gov |

| CHO Cells | Hyperthermia (41°C) | Did not increase cytotoxicity at low pH. | nih.gov |

| Bladder Cancer (Clinical) | Hyperthermia (>40.5°C) | No significant association between thermal dose and outcome. | nih.gov |

Mechanisms of Acquired and Intrinsic Resistance to 4 Epidaunorubicin Hydrochloride

Efflux Pump Overexpression and Function

A primary mechanism of resistance to 4'-Epidaunorubicin (B1254101) hydrochloride involves the increased expression and activity of ATP-binding cassette (ABC) transporters. These proteins function as efflux pumps, actively removing the drug from the cell and thereby reducing its intracellular concentration to sub-lethal levels.

P-glycoprotein (P-gp) Mediated Drug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that plays a pivotal role in multidrug resistance (MDR). wikipedia.orgnih.gov P-gp is an ATP-dependent transporter with broad substrate specificity, capable of extruding a wide range of xenobiotics, including 4'-Epidaunorubicin hydrochloride. wikipedia.org Its overexpression in cancer cells is a common mechanism of both acquired and intrinsic resistance. nih.gov P-gp can be found on the plasma membrane, where it prevents the accumulation of anticancer drugs, and also on intracellular organelles like lysosomes, contributing to resistance through lysosomal sequestration. nih.govnih.gov In some cancer cells, an overexpression of P-glycoprotein leads to drug resistance as the cells eject chemotherapy drugs. youtube.com

Table 1: P-glycoprotein (P-gp) Mediated Drug Resistance

| Cell Line | Resistance Mechanism | Effect on Drug Accumulation | Reference |

|---|---|---|---|

| Multidrug-Resistant Cancer Cells | Overexpression of P-glycoprotein (P-gp) | Decreased intracellular accumulation of P-gp substrate drugs | wikipedia.orgnih.gov |

| Pgp-expressing MDR cells | Localization of P-gp to lysosomes | Sequestration of drugs like doxorubicin (B1662922) in lysosomes | nih.gov |

| EHR2/DNR+ cells | Overexpression of P-glycoprotein | Accumulate only 20-30% of daunorubicin (B1662515) compared to sensitive cells | nih.gov |

Multidrug Resistance-Associated Protein (MRP) Contributions

The Multidrug Resistance-Associated Protein (MRP) family, particularly MRP1 through MRP9, are also significant contributors to multidrug resistance. nih.gov These transporters, members of the ABC transporter superfamily, can extrude a variety of anticancer drugs. nih.gov While P-gp is a primary player, various MRPs have been implicated in resistance to anthracyclines, although their specific role in this compound resistance is part of a broader spectrum of drug efflux mechanisms.

Alterations in Target Enzymes

Modifications in the cellular machinery that this compound targets are another critical avenue for resistance. The primary intracellular target of this drug is topoisomerase II, an enzyme essential for DNA replication and segregation.

Reduced Topoisomerase II Activity or Expression

A key mechanism of action for this compound is the stabilization of the topoisomerase II-DNA cleavable complex, leading to DNA strand breaks and apoptosis. Cancer cells can develop resistance by reducing the expression or altering the activity of topoisomerase II. nih.govcuni.cz For instance, multidrug-resistant EHR2/DNR+ cells have been shown to have decreased amounts of immunoreactive DNA topoisomerase II and reduced catalytic activity. nih.gov This reduction in the target enzyme means that fewer drug-enzyme-DNA complexes can be formed, thus diminishing the cytotoxic effect of the drug. nih.gov It has been found that the alpha isoform of topoisomerase II is the likely target of etoposide. cuni.cz

Table 2: Alterations in Topoisomerase II and Drug Resistance

| Cell Line | Alteration | Functional Consequence | Reference |

|---|---|---|---|

| EHR2/DNR+ | Decreased amount and catalytic activity of DNA topoisomerase II | Reduced formation of topoisomerase II-DNA complexes, contributing to daunorubicin resistance | nih.gov |

| K562/Mxn and K562/Daunorubicin | Alterations in topoisomerase II alpha and beta levels | Contributes to resistance against mitoxantrone (B413) and daunorubicin | thebiogrid.org |

Modifications in DNA Repair Pathways

Enhanced DNA repair capabilities can also confer resistance to this compound. The DNA double-strand breaks induced by the drug are typically repaired by cellular mechanisms such as non-homologous end joining (NHEJ) and homologous recombination (HR). nih.gov Upregulation or increased efficiency of these repair pathways can counteract the DNA damage inflicted by the drug, allowing cancer cells to survive. nih.gov The speed and efficiency of these repair pathways can vary between cell types, influencing their susceptibility to DNA-damaging agents. nih.gov

Apoptosis Pathway Dysregulation

Ultimately, the goal of chemotherapy is to induce apoptosis, or programmed cell death, in cancer cells. Dysregulation of the pathways that control apoptosis is a major mechanism of drug resistance. nih.govwjgnet.com This can involve the overexpression of anti-apoptotic proteins (such as Bcl-2 family members) or the downregulation or mutation of pro-apoptotic proteins (such as p53). nih.gov By evading the apoptotic signals generated by drug-induced DNA damage, cancer cells can continue to proliferate despite treatment. The PI3K/AKT survival pathway is also often overactive in multidrug-resistant tumors. nih.gov

Upregulation of Anti-Apoptotic Proteins (e.g., BCL-2 family)

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net This family includes both pro-apoptotic members (e.g., BAX, BAK) that promote cell death, and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1) that inhibit it. nih.govresearchgate.net The balance between these opposing factions dictates a cell's susceptibility to apoptotic stimuli.

In many cancers, and particularly in those resistant to therapy, this balance is skewed towards survival through the overexpression of anti-apoptotic BCL-2 family proteins. nih.govmdpi.com This upregulation can occur through various mechanisms, including gene amplification or transcriptional activation. The excess anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade that executes apoptosis. nih.govnih.gov Studies have shown that resistance to anthracyclines like doxorubicin, a close structural relative of this compound, is often paralleled by a strong upregulation of BCL-2. nih.gov This overexpression diminishes the cell's capacity to undergo apoptosis in response to drug-induced DNA damage. nih.gov

| Protein Family | Function in Apoptosis | Role in Resistance |

| BCL-2 Family (Anti-apoptotic members: BCL-2, BCL-XL) | Inhibit apoptosis by binding to and sequestering pro-apoptotic proteins. nih.govresearchgate.net | Overexpression prevents drug-induced apoptosis, leading to cell survival and resistance. nih.govmdpi.com |

| BCL-2 Family (Pro-apoptotic members: BAX, BAK) | Promote apoptosis by inducing mitochondrial outer membrane permeabilization. nih.govyoutube.com | Their sequestration by overexpressed anti-apoptotic proteins inhibits their function. mdpi.com |

Impaired Apoptotic Signaling Cascades

Beyond the BCL-2 family, resistance can also arise from defects in other components of the apoptotic signaling cascade. The signaling pathways that trigger apoptosis in response to chemotherapy are complex and can differ between drug-sensitive and drug-resistant cells. mdpi.com For instance, in some resistant breast cancer cells, the extrinsic apoptotic pathway, which is initiated by death receptors on the cell surface, is inhibited. mdpi.com

Anticancer drugs can activate the mitochondrial (intrinsic) pathway of apoptosis, which involves the release of cytochrome c and subsequent activation of a cascade of caspases. nih.govmdpi.com Resistance can develop when this pathway is impaired. For example, drug-resistant cells may exhibit a diminished ability to release cytochrome c from the mitochondria in response to a chemotherapeutic agent. nih.gov This can be a direct consequence of the upregulation of anti-apoptotic BCL-2 proteins that guard the mitochondrial membrane. nih.gov Furthermore, even if cytochrome c is released, downstream components of the caspase cascade can be inhibited by other proteins, such as the Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. mdpi.com

Activation of Alternative Signaling Pathways and Cellular Survival Mechanisms

Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby counteracting the cytotoxic effects of this compound.

PI3K/AKT/mTOR Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org Aberrant activation of this pathway is a common feature of many cancers and is strongly implicated in the development of drug resistance. mdpi.comnih.govresearchgate.net

Upon activation by growth factors or other stimuli, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase AKT. nih.gov Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn controls protein synthesis and cell growth. edpsciences.org This pathway can promote survival and confer resistance to chemotherapy by several mechanisms. For instance, activated AKT can directly phosphorylate and inactivate pro-apoptotic proteins like BAD, and it can also promote the expression of anti-apoptotic proteins. edpsciences.org

Hyperactivation of the PI3K/AKT/mTOR pathway can be caused by mutations in key components of the pathway, such as activating mutations in the PIK3CA gene or loss-of-function mutations in the tumor suppressor PTEN, which normally antagonizes PI3K signaling. nih.govresearchgate.net In the context of resistance to anthracyclines, the activation of this pathway can provide a powerful pro-survival signal that overrides the drug-induced apoptotic signals. mdpi.com

| Pathway Component | Function | Role in Resistance |

| PI3K (Phosphoinositide 3-kinase) | Initiates the signaling cascade upon activation by growth factors. nih.gov | Activating mutations or upstream signals lead to pathway hyperactivation and cell survival. nih.gov |

| AKT (Protein Kinase B) | A central kinase that promotes cell survival and inhibits apoptosis. edpsciences.org | Phosphorylates and inactivates pro-apoptotic proteins, promoting resistance. edpsciences.org |

| mTOR (mammalian Target of Rapamycin) | A downstream effector that controls protein synthesis and cell growth. frontiersin.org | Its activation contributes to the overall pro-survival signaling of the pathway. researchgate.net |

JAK/STAT Pathway Dysregulation

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that plays a role in cell proliferation, differentiation, and survival. nih.gov This pathway is typically activated by cytokines and growth factors. nih.gov Dysregulation of the JAK/STAT pathway, particularly the constitutive activation of STAT3 and STAT5, is associated with the development and progression of various cancers and can contribute to drug resistance. nih.govnih.gov

In some cancers, STAT1 upregulation has been linked to resistance to chemotherapeutic agents, including doxorubicin. nih.gov The activated STAT proteins translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation, as well as those that inhibit apoptosis. nih.gov The aberrant activation of this pathway can therefore provide cancer cells with a mechanism to evade the cytotoxic effects of this compound.

Role of Cancer Stem Cells and Tumor Microenvironment in Resistance Development

The development of resistance is not solely a cell-autonomous process but is also influenced by the complex interplay between cancer cells and their surrounding microenvironment, as well as the existence of a subpopulation of cells with unique properties known as cancer stem cells. nih.govnih.gov

Cellular Quiescence and Slow Cycling Rates

A significant challenge in cancer therapy is the existence of a population of cancer cells that are in a state of quiescence or are cycling very slowly. nih.govnih.gov Many conventional chemotherapeutic agents, including this compound, are most effective against rapidly dividing cells because they target processes like DNA replication and cell division. nih.gov

Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities, are often found in a quiescent state. nih.govnih.gov This slow-cycling nature makes them inherently resistant to drugs that target proliferating cells. nih.govnih.gov Following a course of chemotherapy that eliminates the bulk of the rapidly dividing tumor cells, these quiescent CSCs can survive and later re-enter the cell cycle, leading to tumor recurrence. nih.gov This phenomenon of cellular dormancy is a major mechanism of acquired resistance and a significant barrier to achieving long-term cures. nih.gov The tumor microenvironment can also contribute to maintaining this quiescent state in cancer cells. nih.gov

Interactions with Cancer-Associated Fibroblasts and Immune Cells

The tumor microenvironment (TME) plays a critical role in the development of resistance to chemotherapeutic agents, including this compound. Within the TME, a complex interplay between cancer cells, cancer-associated fibroblasts (CAFs), and various immune cells can create a protective niche that fosters tumor survival and diminishes the efficacy of treatment.

Cancer-associated fibroblasts are a predominant cell type in the stroma of many solid tumors and are key contributors to therapeutic resistance. nih.gov These activated fibroblasts regulate the crosstalk between cancer cells and other components of the host environment, contributing to desmoplasia, which not only promotes tumor growth but also leads to significant therapeutic resistance. nih.gov One of the primary mechanisms by which CAFs confer resistance is through the creation of an immunosuppressive TME. nih.gov For instance, fibroblast activation protein (FAP) positive CAFs can mediate immunosuppression through the CXCL12-CXCR4 axis, which can be reversed by inhibiting CXCR4, leading to an increase in intratumoral CD8+ T cells and subsequent eradication of cancer cells. nih.gov Furthermore, FAP+ CAFs can also mediate immunosuppression through STAT3-CCL2 signaling, which results in the recruitment of myeloid-derived suppressor cells (MDSCs). nih.gov

The interaction of this compound with the immune system is complex and can have dual effects. On one hand, treatment with a regimen including epirubicin (B1671505) and cyclophosphamide (B585) has been shown to have a significant deleterious effect on lymphocytes, causing a substantial reduction in circulating B and T cells. nih.gov This immunosuppressive effect can potentially counteract the desired anti-tumor immune response.

On the other hand, the presence of an active immune response is crucial for the success of chemotherapy. Myeloid-derived suppressor cells (MDSCs) are key players in hampering anti-tumor immunity by inhibiting T cell proliferation and function. frontiersin.org Tumors can educate their microenvironment to promote the development of these suppressive cell subsets, enabling immune evasion and tumor progression. frontiersin.org Tumor-derived prostaglandin (B15479496) E2 (PGE2) is a known mediator of MDSC differentiation and the acquisition of pro-tumor features through its receptors EP2 and EP4. frontiersin.orgnih.gov Blockade of these receptors has been shown to prevent the suppressive features of MDSCs and enhance anti-tumor immunity. frontiersin.orgnih.gov This suggests that the immune status of the TME, particularly the presence and function of MDSCs, can significantly influence the intrinsic resistance to therapies like this compound.

Table 1: Impact of Cancer-Associated Fibroblasts (CAFs) on the Tumor Microenvironment and Chemoresistance

| CAF Marker/Secreted Factor | Interacting Cell Type | Mechanism of Action | Consequence for Chemotherapy |

| Fibroblast Activation Protein (FAP) | CD8+ T cells | Mediates immunosuppression through the CXCL12-CXCR4 axis. | Reduced T-cell mediated tumor killing, contributing to resistance. |

| Fibroblast Activation Protein (FAP) | Myeloid-Derived Suppressor Cells (MDSCs) | Mediates immunosuppression through STAT3-CCL2 signaling, leading to MDSC recruitment. | Increased immunosuppressive cell population, fostering a resistant microenvironment. |

| Alpha-Smooth Muscle Actin (α-SMA) | Cancer Stem Cells | Secretion of CXCL12 activates CXCR4 on cancer cells, promoting the generation and proliferation of cancer stem cells. | Enrichment of a drug-resistant cancer stem cell population. |

Structure Activity Relationship Studies and Analog Development

Impact of the 4'-Hydroxyl Group Stereochemistry on Biological Activity

A defining feature of 4'-Epidaunorubicin (B1254101) is the epimerization of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar, changing its configuration from the L-lyxo form found in the parent compound, daunorubicin (B1662515), to the L-arabino configuration. This modification, while seemingly minor, is a key aspect of its structure-activity profile.

Research comparing 4'-epidaunorubicin (and its doxorubicin (B1662922) counterpart, epirubicin) with their parent compounds has revealed nuanced effects of this stereochemical change. Studies focusing on in vitro activity have shown that epimerization at the 4' position does not lead to a significant alteration in the fundamental biochemical activity. jst.go.jp For instance, the inhibitory effects of 4'-epi-daunorubicin (B138715) on Escherichia coli DNA polymerase I and RNA polymerase were found to be comparable to those of daunorubicin. jst.go.jp This suggests that the orientation of the 4'-hydroxyl group does not substantially interfere with the primary mechanisms of DNA intercalation and enzyme inhibition at a molecular level. jst.go.jp

This is in stark contrast to modifications at other positions on the sugar. For example, inversion of the stereochemistry at the C-1' position (the anomeric center connecting the sugar to the aglycone) results in a dramatic decrease in both biological activity and DNA binding affinity. jst.go.jp This highlights the specific and critical role of the C-1' configuration for proper interaction with DNA, while suggesting the 4'-position is more tolerant to stereochemical changes without losing core bioactivity.

Comparison of 4'-Epidaunorubicin Hydrochloride with Parent Daunorubicin and Other Anthracyclines

To better understand its pharmacological profile, 4'-Epidaunorubicin is often compared with its parent compound, daunorubicin, and other clinically relevant anthracyclines like idarubicin (B193468) and epirubicin (B1671505). These comparisons focus on differences in DNA binding and enzyme inhibition.

Differential DNA Binding Affinities

The primary mechanism of action for anthracyclines is their ability to intercalate between the base pairs of DNA, leading to a blockade of DNA and RNA synthesis. biomedpharmajournal.orgresearchgate.net The affinity with which these drugs bind to DNA is a crucial determinant of their potency. The tetracyclic aglycone inserts into the DNA helix, while the amino sugar is believed to stabilize this interaction by binding to the minor groove. biomedpharmajournal.org

While the epimerization at the 4' position in 4'-epidaunorubicin does not appear to significantly alter its binding properties compared to daunorubicin, other structural modifications in related anthracyclines lead to more pronounced differences. jst.go.jp Idarubicin, which lacks the 4-methoxy group on the aglycone, is more lipophilic, a characteristic that enhances its cellular uptake. researchgate.net However, its DNA binding constant has been reported to be lower than that of daunorubicin. researchgate.net Doxorubicin generally exhibits a slightly higher binding affinity than daunorubicin. bohrium.com These variations, influenced by subtle structural changes, underscore the complex nature of the drug-DNA interaction.

| Compound | Reported DNA Binding Constant (K) (M⁻¹) | Key Structural Difference from Daunorubicin |

|---|---|---|

| Daunorubicin | 1.27 x 10⁶ bohrium.com | 0.10 - 0.12 x 10⁶ nih.gov | 0.66 x 10⁵ nih.gov | - (Parent Compound) |

| 4'-Epidaunorubicin | Not significantly different from Daunorubicin jst.go.jp | Epimerization of 4'-OH group |

| Idarubicin | 2.1 x 10⁴ researchgate.net | Lacks 4-methoxy group on aglycone |

| Epirubicin | Not significantly different from Doxorubicin jst.go.jp | Epimerization of 4'-OH group (Doxorubicin analogue) |

Note: Binding constants can vary significantly based on experimental conditions such as ionic strength, temperature, and the method of measurement.

Variations in Enzyme Inhibition Profiles

Beyond simple intercalation, the primary target for the cytotoxic activity of anthracyclines is Topoisomerase II (Topo II), a nuclear enzyme essential for DNA replication and repair. nih.govmdpi.com Anthracyclines act as "Topo II poisons" by stabilizing a ternary complex between the enzyme and DNA, which results in permanent, lethal double-strand breaks. bohrium.commdpi.com

| Compound | Primary Enzyme Target | Mechanism of Inhibition |

|---|---|---|

| 4'-Epidaunorubicin | Topoisomerase II | Inhibitor/Poison - Stabilizes DNA-enzyme complex |

| Daunorubicin | Topoisomerase II | Inhibitor/Poison - Stabilizes DNA-enzyme complex nih.gov |

| Idarubicin | Topoisomerase II | Inhibitor/Poison - Stabilizes DNA-enzyme complex nih.gov |

| Epirubicin | Topoisomerase II | Inhibitor/Poison - Stabilizes DNA-enzyme complex drugbank.com |

Design and Synthesis of Novel Analogues

The quest for anthracyclines with improved therapeutic profiles has led to extensive research into the design and synthesis of novel analogues. These efforts typically involve chemical modifications of either the aglycone backbone or the daunosamine sugar. nih.govgoogle.com

Derivatization of the Amino Sugar Component

The daunosamine sugar is a critical component for DNA binding and biological activity, making it a key target for derivatization. nih.gov The synthesis of 4'-Epidaunorubicin itself is a result of such a modification. jst.go.jp Further research has explored more extensive changes to the sugar. For example, the synthesis of 3'-deamino-4'-epi-3'-hydroxy-daunorubicin involves removing the essential 3'-amino group and adding a hydroxyl group, while maintaining the 4'-epi configuration. jst.go.jpnih.gov This particular analogue showed higher activity than the parent daunorubicin in certain preclinical models. nih.gov Another approach involves replacing the entire daunosamine sugar with other neutral or modified glycosyl residues to probe the importance of the amino group and hydroxyl configurations for biological activity. nih.gov The synthesis of 4'-epi-iodo-4'-deoxy-daunorubicin is another example where the 4'-hydroxyl is replaced entirely, creating a novel analogue for potential therapeutic applications. nih.gov These synthetic efforts underscore the versatility of the daunosamine moiety as a scaffold for developing new anthracycline derivatives.

Correlation between Structural Features and Preclinical Efficacy in In Vitro Models